An In-depth Technical Guide to the Chemical Properties and Synthesis of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
An In-depth Technical Guide to the Chemical Properties and Synthesis of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The pyrrolidine scaffold is a privileged structural motif found in a multitude of bioactive natural products and FDA-approved pharmaceuticals, exhibiting a wide range of therapeutic activities.[1] This guide will delve into the specific characteristics of the title compound, leveraging data from closely related analogs to provide a thorough understanding of its chemical nature.
Introduction to the Pyrrolidine Scaffold
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone in medicinal chemistry. Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to its aromatic counterpart, pyrrole. This structural feature is crucial for establishing specific interactions with biological targets. The pyrrolidine ring is a key component in numerous drugs, including ACE inhibitors and various CNS agents, underscoring its importance in the development of novel therapeutics.
The subject of this guide, 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate, combines the key structural features of a protected amine and an ester functional group on the pyrrolidine ring. The N-benzyl protecting group is a common choice in organic synthesis, known for its stability and ease of removal under various conditions. The ethyl ester at the 3-position provides a handle for further chemical modification or can influence the compound's pharmacokinetic properties.
Physicochemical Properties
| Property | Predicted Value for 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate | Data for 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate[1] |
| Molecular Formula | C15H19NO4 | C14H17NO4 |
| Molecular Weight | 277.31 g/mol | 263.29 g/mol |
| Appearance | Predicted to be a liquid or low-melting solid | Liquid[2] |
| Boiling Point | Expected to be slightly higher than the methyl ester | Not available |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Not available |
| XLogP3 | Estimated to be ~2.0 | 1.6 |
| Hydrogen Bond Donors | 0 | 0 |
| Hydrogen Bond Acceptors | 4 | 4 |
| Rotatable Bonds | 5 | 4 |
Synthesis Methodology
The synthesis of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate can be efficiently achieved through a two-step process starting from pyrrolidine-3-carboxylic acid. The first step involves the protection of the secondary amine with a benzyloxycarbonyl (Cbz) group, followed by the esterification of the carboxylic acid.
Step 1: Synthesis of the Key Intermediate: 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid
The initial and crucial step is the N-protection of pyrrolidine-3-carboxylic acid. The benzyloxycarbonyl (Cbz) group is an ideal protecting group for this transformation due to its stability and the fact that the final product of this step is the direct precursor to the target molecule.
Experimental Protocol: Synthesis of 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid [3]
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To a 250 mL four-necked flask, add pyrrolidine-3-carboxylic acid (20.0 g, 0.174 mol) and 180 mL of distilled tetrahydrofuran (THF).
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Slowly add benzyl chloroformate (18.0 mL, 0.237 mol) dropwise at room temperature over 30 minutes.
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Heat the reaction mixture to 65°C and reflux for 4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of n-butanol:formic acid:water (8:3:2).
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After completion, cool the reaction mixture and dilute with 20 mL of distilled water, followed by stirring for 30 minutes.
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Add 20 mL of saturated saline solution and continue stirring.
-
Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Recrystallize the resulting oily substance from isopropyl ether to obtain a white solid.
Step 2: Esterification to Yield 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
The final step is the esterification of the carboxylic acid group of the N-Cbz protected intermediate with ethanol. This is a standard transformation that can be accomplished under acidic conditions.
General Protocol: Fischer Esterification
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Dissolve 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid (1.0 eq) in an excess of anhydrous ethanol.
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Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
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Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and neutralize the acid with a weak base (e.g., saturated sodium bicarbonate solution).
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the pure 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate.
Caption: Synthetic workflow for 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate.
Spectroscopic Analysis (Predicted)
While experimental spectra for the title compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the benzyl group, the ethyl ester, and the pyrrolidine ring protons.
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Aromatic Protons (Benzyl): A multiplet between δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.
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Benzyl CH₂: A singlet around δ 5.1 ppm.
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Ethyl Ester CH₂: A quartet around δ 4.1 ppm due to coupling with the methyl protons.
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Ethyl Ester CH₃: A triplet around δ 1.2 ppm.
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Pyrrolidine Ring Protons: A series of complex multiplets between δ 2.0-3.8 ppm. The proton at C3 will be a multiplet around δ 3.0-3.2 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for each carbon environment in the molecule.
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Carbonyl Carbons: Two signals in the downfield region, around δ 173 ppm for the ester and δ 155 ppm for the carbamate.
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Aromatic Carbons: Signals between δ 127-137 ppm.
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Benzyl CH₂: A signal around δ 67 ppm.
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Ethyl Ester O-CH₂: A signal around δ 61 ppm.
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Pyrrolidine Ring Carbons: Signals in the range of δ 25-55 ppm.
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Ethyl Ester CH₃: A signal around δ 14 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups.
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C=O Stretch (Ester): A strong band around 1735 cm⁻¹.
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C=O Stretch (Carbamate): A strong band around 1695 cm⁻¹.
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C-O Stretch: Bands in the region of 1250-1000 cm⁻¹.
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Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
Mass Spectrometry
The mass spectrum (e.g., ESI+) would be expected to show the molecular ion peak [M+H]⁺ at m/z 278.1. Fragmentation patterns would likely involve the loss of the benzyl group, the ethoxy group, and cleavage of the pyrrolidine ring.
Chemical Reactivity and Potential Applications
1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate possesses two primary reactive sites: the N-benzyloxycarbonyl group and the ethyl ester.
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Deprotection of the Amine: The Cbz group can be readily removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the free secondary amine. This opens up possibilities for further functionalization at the nitrogen atom.
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Hydrolysis of the Ester: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This carboxylic acid can then be converted to amides or other derivatives.
The pyrrolidine scaffold is a well-established pharmacophore in drug discovery.[4] Analogs of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate have been investigated for various biological activities. For instance, substituted benzyl-pyrrolidine derivatives have been explored as potential apoptotic agents.[5] Furthermore, the pyrrolidine-3-carboxylate moiety is a key structural element in various enzyme inhibitors. The title compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Caption: Key reactivity pathways of the title compound.
Conclusion
1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate is a versatile synthetic intermediate with significant potential in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is sparse, its chemical properties and reactivity can be confidently predicted based on established chemical principles and data from closely related analogs. The synthetic route is straightforward, utilizing common and well-understood reactions. The presence of two distinct functional groups that can be selectively manipulated makes this compound an attractive scaffold for the development of novel, biologically active molecules. Further research into the specific biological activities of this compound and its derivatives is warranted.
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